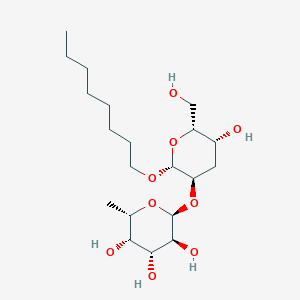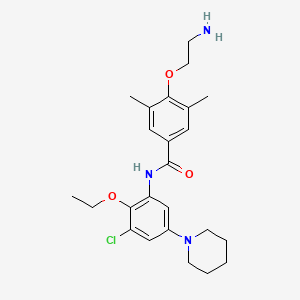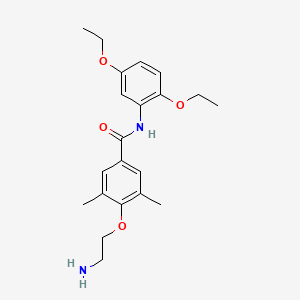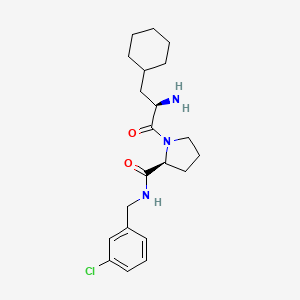![molecular formula C20H19N3O4 B10758392 (2S)-4-[(Z)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol](/img/structure/B10758392.png)
(2S)-4-[(Z)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4-[(Z)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol is a complex organic compound characterized by its unique structure, which includes indole moieties and a butane-1,2-diol backbone. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-[(Z)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol typically involves multi-step organic reactions. One common approach is the condensation of indole derivatives with butane-1,2-diol under specific conditions that favor the formation of the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-4-[(Z)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The indole moieties can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted indole compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-4-[(Z)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its indole moieties are known to interact with proteins and nucleic acids, making it a valuable tool for probing biological systems and understanding molecular mechanisms.
Medicine
The compound’s potential biological activities make it a candidate for drug discovery and development. Researchers investigate its effects on various biological targets, including enzymes and receptors, to identify potential therapeutic applications.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and advanced materials. Its unique properties can be leveraged to develop new products with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of (2S)-4-[(Z)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol involves its interaction with specific molecular targets. The indole moieties can bind to proteins and enzymes, modulating their activity and leading to various biological effects. The compound may also interact with nucleic acids, influencing gene expression and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-indol-3-yl)isoindolin-1-one derivatives: These compounds share structural similarities with (2S)-4-[(Z)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol and are used in similar research applications.
3-hydroxy-3-(indol-3-yl)indolin-2-ones: These compounds also contain indole moieties and exhibit similar chemical reactivity and biological activities.
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which confer unique properties and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C20H19N3O4 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
(2S)-4-[(Z)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol |
InChI |
InChI=1S/C20H19N3O4/c24-11-12(25)9-10-27-23-18-14-6-2-4-8-16(14)21-19(18)17-13-5-1-3-7-15(13)22-20(17)26/h1-8,12,22,24-26H,9-11H2/b23-18-/t12-/m0/s1 |
Clé InChI |
TWOSIFOFWWXXIG-SSGZKOIESA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=C(N2)O)C\3=NC4=CC=CC=C4/C3=N/OCC[C@@H](CO)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Carbamimidamidooxy)ethyl]-2-{6-Cyano-3-[(2,2-Difluoro-2-Pyridin-2-Ylethyl)amino]-2-Fluorophenyl}acetamide](/img/structure/B10758314.png)
![5-{[1-(2,3-Dichlorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine](/img/structure/B10758324.png)
![4-{[5-(Cyclohexyloxy)[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]amino}benzenesulfonamide](/img/structure/B10758326.png)
![5-{[1-(2-Fluorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine](/img/structure/B10758328.png)

![10-[(2-fluorophenyl)methyl]-4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B10758352.png)
![1-{[(3R)-3-methyl-4-({4-[(1S)-2,2,2-trifluoro-1-hydroxy-1-methylethyl]phenyl}sulfonyl)piperazin-1-yl]methyl}cyclopropanecarboxamide](/img/structure/B10758359.png)


![N-cyclopropyl-N-(trans-4-pyridin-3-ylcyclohexyl)-4-[(1S)-2,2,2-trifluoro-1-hydroxy-1-methylethyl]benzamide](/img/structure/B10758375.png)
![2-(4-(Aminomethyl)piperidin-1-YL)-N-(3_cyclohexyl-4-oxo-2,4-dihydroindeno[1,2-C]pyrazol-5-YL)acetamide](/img/structure/B10758379.png)
![(5Z)-5-(3-Bromocyclohexa-2,5-dien-1-ylidene)-N-(pyridin-4-ylmethyl)-1,5-dihydropyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B10758389.png)

![N-(4-Phenoxyphenyl)-2-[(Pyridin-4-Ylmethyl)amino]nicotinamide](/img/structure/B10758396.png)
